Hafnium(4+);tetrahydroxide

Description

Historical Context and Significance in Inorganic Chemistry

The chemistry of hafnium is inseparable from that of zirconium. Due to a phenomenon known as the lanthanide contraction, the ionic radii of hafnium(IV) and zirconium(IV) are nearly identical, leading to remarkably similar chemical properties and natural co-occurrence in the same minerals. wikipedia.orgwikipedia.orgresearchgate.net This similarity posed a significant challenge to their separation, which was a major focus of mid-20th-century inorganic chemistry. wikipedia.org The eventual availability of pure hafnium, largely as a byproduct of producing hafnium-free zirconium for the nuclear industry, paved the way for the detailed study of its compounds, including the hydroxide (B78521). wikipedia.orgresearchgate.net Hafnium(IV) hydroxide holds significance as a fundamental, often unavoidable, product of hafnium's aqueous chemistry and as a critical intermediate in producing pure hafnium compounds. researchgate.netresearchgate.net

Fundamental Role of Hafnium(IV) Hydroxide in Hafnium Chemistry

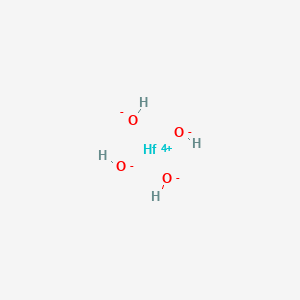

Hafnium(IV) hydroxide is central to understanding the behavior of hafnium in aqueous solutions. The aqueous chemistry of the Hf(IV) ion is dominated by a high degree of hydrolysis, leading to the formation of various hydroxo-complexes and polymeric species. researchgate.netresearchgate.net Hafnium(IV) hydroxide represents the fully hydrolyzed, neutral species in this continuum. It is an amphoteric compound, capable of reacting with both acids and bases. ontosight.ai Its most critical role is that of a precursor; it is readily converted to hafnium(IV) oxide (HfO₂), a material with extensive applications in advanced technologies. ontosight.airsc.org The synthesis of HfO₂ often proceeds through the precipitation and subsequent thermal decomposition of Hf(OH)₄. rsc.orgresearchgate.net

Scope of Advanced Research on Hafnium(IV) Hydroxide Systems

Modern research on hafnium(IV) hydroxide is primarily driven by its utility in materials science. Investigations focus on controlling its synthesis to produce hafnium oxide nanoparticles and thin films with specific morphologies and properties. researchgate.netresearchgate.net There is significant interest in its role in the formation of hafnium-based metal-organic frameworks (MOFs) and polyoxo clusters, which have potential applications in catalysis, gas separation, and sensing. acs.orgnih.govhedleylab.comsci-hub.se Furthermore, studies on the thermal decomposition of hafnium hydroxide and related compounds provide insights into the chemical transformations that are crucial for creating functional materials like the high-κ dielectrics used in modern electronics. rutgers.eduasianpubs.org

Structure

2D Structure

Properties

CAS No. |

12027-05-3 |

|---|---|

Molecular Formula |

H8HfO4 |

Molecular Weight |

250.55 g/mol |

IUPAC Name |

hafnium;tetrahydrate |

InChI |

InChI=1S/Hf.4H2O/h;4*1H2 |

InChI Key |

DFIPXJGORSQQQD-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[Hf] |

physical_description |

Water or Solvent Wet Solid |

Origin of Product |

United States |

Advanced Characterization Techniques for Hafnium Iv Hydroxide Systems

Microscopic and Morphological Characterization

While spectroscopic methods reveal molecular-level information, microscopic techniques provide visual information about the morphology, size, and structure of materials on a larger scale. For hafnium(IV) hydroxide (B78521) and its derivatives, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are vital.

Studies on thin films of hafnium oxide hydroxide sulfate (B86663) (HafSOx) have shown that the films are smooth and chemically homogeneous. researchgate.net Similarly, characterization of hafnium oxide (HfO₂) thin films deposited by various methods reveals their surface morphology, such as flatness and the absence of pinholes. researchgate.net The grain size and surface roughness of these films can be quantified using techniques like Atomic Force Microscopy (AFM). researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the visualization of the crystalline lattice of materials. In the case of hafnium nanoparticles, HRTEM has revealed a distinct core-shell structure, consisting of a metallic hafnium core surrounded by a hafnium oxide shell that forms upon exposure to air. beilstein-journals.org For thin films, HRTEM can confirm the periodic arrangement of atoms, indicating a crystalline structure, which corroborates findings from XRD and electron diffraction. acs.org Field Emission Scanning Electron Microscopy (FEG-SEM) can be used to determine the thickness of deposited films. researchgate.net Together, these microscopic techniques provide a comprehensive picture of the physical form and structure of hafnium-based materials, from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Morphology

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for visualizing the nanostructure of hafnium-based materials. ceric-eric.eu TEM analysis provides direct imaging of nanoparticles, revealing their size, shape, and degree of dispersion. For instance, studies on hafnium oxide (HfO₂) nanoparticles, often synthesized via a hydrothermal route starting from hafnium hydroxide precursors, have used TEM to characterize their morphology. rsc.orgsciensage.info

Observations from TEM have shown that the morphology of these nanoparticles can be controlled by synthesis conditions. Depending on the temperature and pH, shapes such as near-spherical and spindle-like particles have been identified. rsc.orgrsc.org For example, one study found that near-spherical tetragonal HfO₂ particles had a diameter of about 4.0 nm, while spindle-like monoclinic HfO₂ particles measured approximately 100 nm by 50 nm. rsc.org Another study reported seed-like shapes for HfO₂ nanoparticles. sciensage.infosciensage.info The formation of clustered and aggregated nanoparticles is also commonly observed, a phenomenon attributed to the high surface energy of the particles. researchgate.net

HRTEM elevates the analysis by providing atomic-level resolution, allowing for the direct visualization of crystal lattice fringes. researchgate.net This capability is crucial for confirming the crystallinity of nanoparticles, even at very small dimensions (3.5 to 7 nm). researchgate.net By measuring the distance between these fringes (d-spacing), specific crystallographic planes can be identified. For example, d-spacing values of 0.295 nm, 0.28 nm, and 0.32 nm have been measured and indexed to the {111}, (111), and (-111) planes of cubic and monoclinic HfO₂ phases, respectively. rsc.orgresearchgate.net This information, often corroborated with Fast Fourier Transform (FFT) and selected-area electron diffraction (SAED) patterns, confirms the polycrystalline nature and high crystallinity of the synthesized materials. sciensage.inforesearchgate.net

Table 1: TEM/HRTEM Findings on Hafnium Oxide Nanoparticles

| Parameter | Observation | Synthesis Conditions/Phase | Reference |

|---|---|---|---|

| Morphology | Near-spherical particles | Tetragonal Phase (t-HfO₂) | rsc.orgrsc.org |

| Morphology | Spindle-like particles | Monoclinic Phase (m-HfO₂) | rsc.orgrsc.org |

| Morphology | Seed-like shape | Monoclinic Phase (m-HfO₂) | sciensage.infosciensage.info |

| Particle Size | ~4.0 nm diameter | Near-spherical t-HfO₂ | rsc.org |

| Particle Size | 3.5 - 7 nm | Cubic HfO₂ | researchgate.net |

| Lattice d-spacing | 0.295 nm | {111} plane of c-HfO₂ | researchgate.net |

| Lattice d-spacing | 0.20 nm | (112) plane | sciensage.info |

Scanning Electron Microscopy (SEM) for Surface Topography and Compositional Analysis

Beyond imaging, SEM is frequently combined with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) for in-situ elemental analysis. mdpi.commyscope.training The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. myscope.training This compositional analysis is crucial for confirming the purity of synthesized hafnium compounds. EDX spectra of pure hafnium oxide, for instance, show peaks corresponding only to hafnium and oxygen. researchgate.netnih.gov In studies of doped materials, EDX can confirm the presence of the dopant and the absence of other impurities. nih.gov

The technique is also invaluable for investigating elemental distribution in more complex systems. In an analysis of scaled regions on turbine blades, SEM-EDX was used to identify particles of hafnium oxide, aluminum oxide, and other metallic particles, providing insight into the material's behavior at high temperatures. researchgate.netresearchgate.net However, limitations exist, such as peak overlap (e.g., Hf-M series with the Si-K line), which can complicate the analysis of hafnium in certain matrices. globalsino.com

Table 2: SEM and SEM-EDX Characterization Findings

| Technique | Finding | Sample System | Reference |

|---|---|---|---|

| SEM | Revealed cluster formation, fluffy and void-containing surfaces with highly agglomerated particles. | Gd-doped HfO₂ Nanoparticles | nih.gov |

| SEM-EDX | Confirmed elemental composition, showing only peaks for Hafnium (Hf) and Oxygen (O). | Pure HfO₂ Nanoparticles | researchgate.net |

| SEM-EDX | Exhibited no extra peaks other than the constituent elements (Hf, O, Gd). | Gd-doped HfO₂ Nanoparticles | nih.gov |

| SEM-EDX | Identified various particles including hafnium oxide and aluminum oxide. | Surface scale on turbine blades | researchgate.netresearchgate.net |

| SEM-EDX | Noted peak overlap between Hf-M and Si-K lines, complicating analysis. | HfO₂ on Silicon Substrate | globalsino.com |

Diffraction Studies

X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size Determination

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of hafnium-based materials. By directing X-rays at a sample and measuring the scattering angles, an XRD pattern is generated, which serves as a fingerprint for the material's crystal phase. rsc.org For hafnium oxide, XRD is used to distinguish between its different polymorphs, primarily the monoclinic, tetragonal, and cubic phases. rsc.orgrsc.org The monoclinic phase is thermodynamically stable at low temperatures, and its presence is commonly confirmed in hydrothermally synthesized HfO₂ nanoparticles by matching the experimental diffraction peaks to standard patterns, such as JCPDS card No. 06-0318. sciensage.inforesearchgate.net Studies have shown that synthesis conditions, such as temperature and pH, determine which phase is formed. rsc.orgrsc.orgmdpi.com

Beyond phase identification, XRD data allows for the calculation of the average crystallite size. This is achieved by analyzing the broadening of the diffraction peaks using the Scherrer equation. sciensage.infoaip.org As the size of the crystalline domains decreases into the nanometer scale, the XRD peaks become broader. acs.org This relationship has been used to determine the crystallite size of HfO₂ nanoparticles synthesized under different conditions. For example, one study reported that the average crystallite size of monoclinic HfO₂ increased from 26.31 nm to 31.11 nm as the synthesis temperature was raised from 140°C to 180°C. sciensage.infosciensage.info

Table 3: Crystallite Size of HfO₂ Nanoparticles Determined by XRD

| Synthesis Temperature (°C) | Average Crystallite Size (nm) | Reference |

|---|---|---|

| 140 | 26.31 | sciensage.infosciensage.info |

| 160 | 28.47 | sciensage.infosciensage.info |

| 180 | 31.11 | sciensage.infosciensage.info |

Single-Crystal X-ray Diffraction for Elucidating Molecular Structures of Hafnium(IV) Clusters

While powder XRD provides information on bulk crystalline phases, single-crystal X-ray diffraction offers unparalleled detail on the precise arrangement of atoms within a discrete molecule or cluster. hedleylab.com This technique is essential for understanding the complex structures that hafnium(IV) can form, often involving oxo and hydroxo bridges. By analyzing the diffraction pattern from a single crystal, a complete three-dimensional model of the molecule can be built, revealing exact bond lengths, bond angles, and coordination environments. hedleylab.comacs.org

This method has been instrumental in characterizing novel hafnium-oxo clusters (HfOCs). For example, single-crystal XRD analysis has revealed the structures of a unique pentanuclear {Hf₅} cluster and hexanuclear {Hf₆} clusters. hedleylab.comacs.orgnih.gov The {Hf₆} clusters were found to possess a core structure of [Hf₆IV(μ₃-O)₂(μ-O)₃], where the six hafnium atoms are arranged in a trigonal prism. acs.orgnih.gov In another study, single-crystal XRD was used to identify an oxo-centered tetramer cluster with the core formula [OHf₄(OH)₆(NCS)₁₂]⁴⁻ in both aqueous and organic phases, shedding light on industrial Zr/Hf separation processes. nih.gov These detailed structural elucidations are critical for advancing the rational design of hafnium-based materials with specific properties for applications in catalysis, electronics, and materials science. hedleylab.comnih.gov

Table 4: Examples of Hafnium(IV) Clusters Characterized by Single-Crystal XRD

| Cluster Core Formula | Key Structural Feature | Reference |

|---|---|---|

| {Hf₅} | A central Hf(IV) atom within a distorted tetrahedron of four outer Hf(IV) atoms. | acs.org |

| [Hf₆IV(μ₃-O)₂(μ-O)₃] | Trigonal-prismatic arrangement of six hafnium atoms. | hedleylab.comacs.orgnih.gov |

| [OHf₄(OH)₆(NCS)₁₂]⁴⁻ | Oxo-centered tetramer cluster. | nih.gov |

Solution-Phase Analytical Techniques

Potentiometric Titration for Hydrolysis Constant Determination

The behavior of hafnium(IV) in aqueous solution is dominated by hydrolysis, a series of reactions where the Hf⁴⁺ ion reacts with water to form a variety of soluble hydroxo complexes (e.g., Hf(OH)³⁺, Hf(OH)₂²⁺, Hf(OH)₃⁺, Hf(OH)₄) and eventually precipitates as solid hafnium hydroxide. mit.eduresearchgate.net Potentiometric titration is a key analytical technique used to quantify these hydrolysis reactions by determining their equilibrium constants, known as stability or hydrolysis constants. mit.eduresearchgate.net

In a typical experiment, a solution of a hafnium salt is titrated with a strong base, and the change in pH (or free hydrogen ion concentration) is monitored with an electrode. The resulting titration curve provides the data needed to calculate the stability constants for the formation of each successive hydroxo complex. researchgate.net Research has been conducted to determine these constants over a range of ionic strengths, with the data often extrapolated to infinite dilution using models like the Specific Ion Interaction Theory (SIT). mit.eduresearchgate.net The determined constants are crucial for predicting hafnium's speciation and solubility under various environmental and industrial conditions. researchgate.net

Table 5: Hydrolysis Constants (log β) for Monomeric Hafnium(IV) Hydroxide Species at Infinite Dilution

| Reaction | log β Value | Reference |

|---|---|---|

| Hf⁴⁺ + H₂O ⇌ Hf(OH)³⁺ + H⁺ | 13.84 ± 0.54 (as log β₁₁) | researchgate.net |

| Hf⁴⁺ + 2H₂O ⇌ Hf(OH)₂²⁺ + 2H⁺ | 25.71 ± 0.39 (as log β₁₂) | researchgate.net |

| Hf⁴⁺ + 3H₂O ⇌ Hf(OH)₃⁺ + 3H⁺ | 36.24 ± 0.88 (as log β₁₃) | researchgate.net |

| Hf⁴⁺ + 4H₂O ⇌ Hf(OH)₄(aq) + 4H⁺ | 45.52 ± 0.80 (as log β₁₄) | researchgate.net |

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Solubility Product Measurement

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for determining the elemental composition of various samples. wikipedia.org Its high sensitivity, wide dynamic range, and ability to perform multi-element analysis make it a valuable tool in geochemistry and materials science. whitman.edu One of its specific applications is the precise measurement of elemental concentrations in aqueous solutions, which is fundamental for determining the solubility products of sparingly soluble compounds like Hafnium(IV) hydroxide. researcher.life

Research Findings and Methodology

Research into the environmental behavior of hafnium has utilized ICP-AES to determine the solubility of Hafnium(IV) hydroxide. mit.edu In these studies, experiments are designed to measure the total concentration of hafnium in a solution that is in equilibrium with solid Hafnium(IV) hydroxide. researchgate.net

The typical experimental setup involves creating a saturated solution in a controlled environment. researchgate.neteconference.io For instance, an excess of Hafnium(IV) hydroxide solid is added to a 0.1 M Sodium Perchlorate (B79767) (NaClO₄) solution within a round bottom flask. researchgate.net The system is maintained under an inert argon atmosphere to prevent reactions with atmospheric gases. researchgate.neteconference.io The pH of the solution is adjusted, for example, by adding Hydrochloric Acid (HCl), and the system is allowed to equilibrate, often overnight. researchgate.net

Once equilibrium is reached, a sample of the aqueous phase is extracted and filtered to remove any suspended solid particles. researchgate.neteconference.io The filtrate is then stabilized, typically by adding concentrated Nitric Acid (HNO₃), to prevent the precipitation of hafnium before analysis. econference.io This prepared sample is subsequently analyzed by ICP-AES to determine the total hafnium concentration ([Hf]aq). researchgate.neteconference.io

The solubility product (Ksp) is then calculated from the measured total hafnium concentration and the pH of the solution. researchgate.net This calculation also incorporates the stability constants for the various hafnium hydrolysis products. researchgate.net Using this methodology in a 0.1 M NaClO₄ medium, the solubility product for Hf(OH)₄(s) was determined. researchgate.net The resulting value was reported as log Ksp (Hf(OH)₄ (s)) = -51.8 ± 0.5. researchgate.net

The data below, derived from such solubility experiments, illustrates the relationship between pH and the measured hafnium concentration, which is used to calculate the solubility product. econference.io

| pH | Total Hafnium Concentration [Hf] (M) | log [Hf] | log Ksp |

|---|---|---|---|

| 2.53 | 1.10E-05 | -4.96 | -51.5 |

| 2.78 | 2.30E-06 | -5.64 | -51.6 |

| 2.93 | 1.10E-06 | -5.96 | -51.8 |

| 3.25 | 2.00E-07 | -6.70 | -52.1 |

Solution Chemistry and Hydrolysis Mechanisms of Hafnium Iv

Hydrolysis of Hafnium(IV) Ions in Aqueous Media

The hydrolysis of Hf⁴⁺ involves the stepwise replacement of coordinated water molecules by hydroxide (B78521) ions. This process begins at very low pH values, indicating the strong acidity of the hydrated hafnium ion. researchgate.net

The initial stages of hydrolysis result in the formation of monomeric hydroxo species. These reactions can be represented by the following equilibrium:

Hf⁴⁺ + nH₂O ⇌ Hf(OH)n⁽⁴⁻ⁿ⁾⁺ + nH⁺

The stability of these complexes is described by the cumulative hydrolysis constant, β₁ₙ. Experimental studies, primarily using potentiometric titrations, have been conducted to determine these constants. mit.eduresearchgate.net The data reveal the formation of successive hydroxo complexes, including Hf(OH)³⁺, Hf(OH)₂²⁺, Hf(OH)₃⁺, and the neutral species Hf(OH)₄. researchgate.net The stability constants for these monomeric hydrolysis products, extrapolated to infinite dilution, are compiled from various sources in the table below. researchgate.netcost-nectar.eu

| Equilibrium Reaction | log β₁ₙ (Source: CEREFICE et al., 1999) researchgate.net | log K (Source: Brown and Ekberg, 2016) cost-nectar.eu |

|---|---|---|

| Hf⁴⁺ + H₂O ⇌ HfOH³⁺ + H⁺ | - | −0.26 ± 0.10 |

| Hf⁴⁺ + 2H₂O ⇌ Hf(OH)₂²⁺ + 2H⁺ | - | - |

| Hf⁴⁺ + 3H₂O ⇌ Hf(OH)₃⁺ + 3H⁺ | - | - |

| Hf⁴⁺ + 4H₂O ⇌ Hf(OH)₄ + 4H⁺ | - | −3.75 ± 0.34 |

| Cumulative Formation Constants (β) | ||

| Hf⁴⁺ + OH⁻ ⇌ Hf(OH)³⁺ | 13.84 ± 0.54 | - |

| Hf⁴⁺ + 2OH⁻ ⇌ Hf(OH)₂²⁺ | 25.71 ± 0.39 | - |

| Hf⁴⁺ + 3OH⁻ ⇌ Hf(OH)₃⁺ | 36.24 ± 0.88 | - |

| Hf⁴⁺ + 4OH⁻ ⇌ Hf(OH)₄(aq) | 45.52 ± 0.80 | - |

Note: The table presents two types of constants: stepwise hydrolysis constants (log K) and cumulative formation constants (log β). They are related by the ion product of water (Kw). The values from CEREFICE et al. are cumulative formation constants (log β), while those from Brown and Ekberg are equilibrium constants for the hydrolysis reaction (log K).

Experimental determination of stability constants is typically performed in solutions of constant ionic strength to maintain constant activity coefficients. mit.eduresearchgate.net To obtain thermodynamically standard values that are independent of the background electrolyte concentration, these experimental constants must be extrapolated to a state of infinite dilution (I = 0). mit.edueconference.io The Specific Ion Interaction Theory (SIT) is a widely used thermodynamic model for this extrapolation. mit.eduresearchgate.neteconference.io SIT provides a framework to estimate single-ion activity coefficients by considering specific short-range interactions between ions in the solution. By performing measurements at several different ionic strengths and applying the SIT model, it is possible to determine the stability constants at infinite dilution, providing a consistent basis for comparing data from different studies and for use in geochemical modeling. mit.eduresearchgate.net

Oligomerization and Polycondensation of Hafnium(IV) Hydroxo Species

As the concentration of hafnium and/or the pH of the solution increases, the monomeric hydroxo species undergo oligomerization and polycondensation to form polynuclear complexes. researchgate.net This process involves the formation of hydroxo-bridges between metal centers.

The hydrolysis of hafnium(IV) quickly leads to the formation of polymeric species. acs.org The most well-characterized and predominant of these is the tetrameric ion, [Hf₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netrsc.org This complex is the principal hafnium species found in aqueous solutions at pH values greater than zero in the absence of strongly coordinating ligands. researchgate.netrsc.org The structure of this ion consists of four hafnium atoms at the corners of a square, linked by double hydroxo bridges. researchgate.net Each hafnium atom is further coordinated by four terminal water molecules, resulting in an eight-coordinate environment. researchgate.netrsc.org This tetrameric cluster is kinetically very stable and does not readily de-polymerize or become protonated, even upon refluxing in concentrated acid for extended periods. researchgate.netrsc.org While the tetramer is a dominant feature of hafnium's aqueous chemistry, studies in perchlorate (B79767) solutions have suggested the presence of clusters that are, on average, larger than this tetramic unit. nih.govacs.org Other polynuclear species, such as Hf₃(OH)₄⁸⁺, have also been proposed. cost-nectar.eu

The extent of oligomerization is highly dependent on several solution parameters:

pH: Increasing pH enhances hydrolysis, providing a higher concentration of hydroxo species that act as precursors for polymerization. Studies on the hydrothermal synthesis of hafnium oxide nanoparticles show that the distribution of various hafnium hydro-complexes is strongly dependent on pH. rsc.orgrsc.org

Hafnium Concentration: Higher concentrations of hafnium(IV) favor the formation of polynuclear species over monomeric ones. researchgate.net

Presence of Complexing Anions: The aggregation behavior can be significantly altered by competing anions. For instance, the addition of sulfate (B86663) ions to a solution containing hydroxo-bridged hafnium oligomers leads to the breakup of these clusters into smaller, sulfate-capped dimers and, at higher sulfate concentrations, into monomeric hafnium-sulfate complexes. nih.govresearchgate.net

Complexation Reactions of Hafnium(IV) with Anions and Organic Ligands

The highly charged Hf⁴⁺ ion readily forms complexes with a wide variety of inorganic anions and organic ligands, which can compete with or modify the hydrolysis and polymerization processes.

Inorganic Anions: Hafnium(IV) forms complexes with numerous inorganic anions. In hydrofluoric acid, it dissolves to form soluble hafnium fluoride (B91410) complexes. longdom.org It also interacts with sulfate, forming various species including bidentate and bridging-bidentate complexes that can lead to the precipitation of crystalline hafnium sulfates. nih.govwikipedia.org The formation of hafnium carbonate complexes has also been investigated. econference.io

Organic Ligands: The coordination chemistry of hafnium(IV) with organic ligands is extensive. It forms stable chelates with polyaminoacetates such as ethylenediaminetetraacetic acid (EDTA), where the complexation is strong enough to stabilize the ion against hydrolysis. acs.orgmdpi.com Strong chelators like imide–dioxime and catecholate–oxime have been used to synthesize unique pentanuclear and hexanuclear hafnium-oxo clusters. acs.orgnih.gov Hafnium(IV) also forms monomeric and dimeric complexes with porphyrins, where oxo-ligands like acetate (B1210297) or sulfate balance the charge. nih.gov Furthermore, a vast field of organometallic chemistry exists where hafnium is bonded to ligands such as cyclopentadienyl (B1206354) derivatives, which are used as catalysts for olefin polymerization and oligomerization. samaterials.comajou.ac.kracs.org

Interaction and Complexation with Carbonate and Silicate (B1173343) Species

The interaction of Hafnium(IV) with environmentally and industrially relevant anions such as carbonate and silicate is critical for understanding its mobility and fate. Due to its strong tendency to hydrolyze, Hafnium(IV) in aqueous solution primarily exists as the tetrameric ion, [Hf₄(OH)₈(H₂O)₁₆]⁸⁺, at pH values greater than zero. researchgate.netrsc.org The chemistry is further complicated by complexation with available ligands.

Studies on the complexation of hafnium by carbonate have been conducted to determine stability constants. Potentiometric titrations have been used to investigate the formation of hafnium-hydroxide complexes, and solubility experiments help in understanding the interaction with carbonate. researchgate.net The solubility of Hf(OH)₄(s) is a key factor, with a determined solubility product of log Ksp = -51.8 ± 0.5 in 0.1 M NaClO₄. researchgate.net In the presence of carbonate, complexation occurs, and the stability constants for these species have been determined. researchgate.net

The complexation with silicate is also a significant area of research, particularly in the context of geological disposal of nuclear waste where hafnium is considered as a neutron absorber. researchgate.net At elevated temperatures (above 1500 °C), hafnium oxide reacts with silicon dioxide to form hafnium silicates. chembk.com The investigation into hafnium complexation by silicates is often performed using techniques like neutron activation analysis to measure hafnium solubility in the presence of silicate species. researchgate.net

| Complex | Log β | Conditions | Reference |

|---|---|---|---|

| [Hf(CO₃)²⁺] | log β₁₁ = 13.84 ± 0.54 (for Hf(OH)³⁺) | Determined from potentiometric titration and solubility experiments. | researchgate.net |

| [Hf(OH)₂²⁺] | log β₁₂ = 25.71 ± 0.39 | ||

| [Hf(OH)₃⁺] | log β₁₃ = 36.24 ± 0.88 | ||

| [Hf(OH)₄⁰] | log β₁₄ = 45.52 ± 0.80 |

Coordination Chemistry with Polyaminoacetate Ligands

The coordination chemistry of Hafnium(IV) with polyaminoacetate ligands (also known as complexones) is of significant interest, partly due to the potential application of these complexes as contrast agents in medical imaging. mdpi.comnih.gov Despite the high tendency of Hafnium(IV) to hydrolyze, especially at higher pH, stable complexes can be synthesized and isolated under optimal conditions. mdpi.comnih.gov

Research has detailed the interaction of Hafnium(IV) salts with several polyaminocarboxylic acids, including nitrilotriacetic acid (NTA), diethylenetriaminepentaacetic acid (DTPA), 1,2-diaminocyclohexanetetraacetic acid (CDTA), 1,3-dipropylmino-2-hydroxy-N,N,N′,N′-tetraacetic acid (dpta), and N-(2-hydroxyethyl)ethylenediamine triacetic acid (HEDTA). mdpi.comnih.govnih.gov The synthesis of these complexes often requires careful control of pH; for instance, complexes with NTA, dpta, and HEDTA can be formed over a broader pH range of 3–7 compared to others. mdpi.com The strong chelating effect of these ligands can even lead to the dissolution of precipitated hafnium hydroxides. mdpi.com

The resulting complexes have been characterized by various methods, including single-crystal X-ray diffraction, which has elucidated their structures. mdpi.comnih.govresearchgate.net For example, with DTPA, a mononuclear complex Na[HfDTPA]·3H₂O is formed. nih.gov In the case of CDTA, the complex [HfCDTA(H₂O)₂] is formed, where the hafnium atom is coordinated to the ligand and two water molecules. nih.gov With the ligand dpta, a dinuclear complex, Na₂[Hf₂(dpta)₂]·7.5H₂O·0.5C₂H₅OH, is formed where each dpta ligand bridges two hafnium atoms. nih.gov

| Ligand | Abbreviation | Resulting Complex Formula | Reference |

|---|---|---|---|

| Nitrilotriacetic acid | NTA | Na₂[Hf(NTA)₂]·3H₂O | mdpi.comnih.gov |

| Diethylenetriaminepentaacetic acid | DTPA | Na[HfDTPA]·3H₂O | mdpi.comnih.gov |

| 1,2-Diaminocyclohexanetetraacetic acid | CDTA | [HfCDTA(H₂O)₂] | mdpi.comnih.gov |

| 1,3-Dipropylmino-2-hydroxy-N,N,N′,N′-tetraacetic acid | dpta | Na₂[Hf₂(dpta)₂]·7.5H₂O·0.5C₂H₅OH | mdpi.comnih.gov |

| N-(2-hydroxyethyl)ethylenediamine triacetic acid | HEDTA | Hf-HEDTA complex formed | mdpi.com |

Chelation Behavior with Imide-Dioxime and Catecholate-Oxime Ligands

The use of strong chelating agents like imide-dioxime and catecholate-oxime ligands has led to the synthesis of novel polynuclear Hafnium(IV)-oxo clusters with unique structural features. acs.orgnih.govhedleylab.com These ligands are effective in stabilizing hafnium ions and preventing extensive hydrolysis, allowing for the formation of discrete molecular species. acs.orgnih.gov

The reaction of HfCl₄ with the imide-dioxime ligand (2Z-6Z)-piperidine-2,6-dione (H₃pidiox) resulted in the first reported pentanuclear hafnium cluster, {Hf₅}. acs.orgnih.gov The core of this cluster features a central hafnium atom surrounded by four other hafnium atoms in a distorted tetrahedral arrangement. acs.org

Using the catecholate-oxime ligand 2,3-dihydroxybenzaldehyde (B126233) oxime (H₃dihybo), unique hexanuclear {Hf₆} clusters have been synthesized. acs.orgnih.govhedleylab.com These clusters exhibit a core structure of [Hf₆IV(μ₃-O)₂(μ-O)₃] where the six hafnium atoms are arranged in a trigonal-prismatic fashion. acs.orgnih.gov The combination of the catechol and oxime groups in the ligand not only stabilizes these unique structures but also significantly modifies their electronic properties, leading to a reduction in the band gap. acs.orgnih.gov Spectroscopic and mass spectrometry studies confirm that these clusters are exceptionally stable in solution. acs.orghedleylab.comnih.gov

| Ligand | Cluster Core | Key Structural Feature | Average Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| (2Z-6Z)-piperidine-2,6-dione (H₃pidiox) | {Hf₅} | Pentanuclear cluster with a central Hf(IV) atom. | Hf(central)IV–O(μ-OH⁻): 2.159 ± 0.007 Hf(central)IV–O(μ-oxime): 2.21 ± 0.01 Hf(outer)IV–OH₂: 2.192 ± 0.003 | acs.orghedleylab.com |

| 2,3-dihydroxybenzaldehyde oxime (H₃dihybo) | {Hf₆} | Hexanuclear cluster with a trigonal-prismatic arrangement of Hf(IV) atoms. | HfIV–μ₃-O²⁻: 2.053 ± 0.003 Hf−μ-O²⁻: 1.929 ± 0.002 d(HfIV–Ocat⁻)av: 2.120(4) d(HfIV–Nox)av: 2.384(6) | nih.govhedleylab.com |

Theoretical and Computational Investigations of Hafnium Iv Systems

Quantum Mechanical Approaches to Hydration and Solution Structure

The behavior of the hafnium(IV) ion in aqueous solutions is governed by its strong interaction with water molecules, leading to the formation of distinct hydration shells. Quantum mechanical simulations are essential for accurately describing these interactions.

To investigate the structure and dynamics of the hydrated hafnium(IV) ion, researchers have employed ab initio Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) simulations researchgate.net. This hybrid method treats the most chemically significant regions—the ion and its immediate surrounding water molecules—with high-level quantum mechanics, while the rest of the solvent is handled by molecular mechanics researchgate.netbohrium.comacs.orgnih.gov. This approach avoids the need for pre-parameterized potentials for the ion-water interaction, allowing for a more accurate and first-principles-based description of the system bohrium.comacs.orgnih.gov. In a key study, the QMCF-MD formalism was used to simulate a monomeric hafnium(IV) ion in an aqueous environment over a period of 7 picoseconds, during which no hydrolysis reactions were observed researchgate.net.

The QMCF-MD simulations reveal a highly structured hydration environment around the hafnium(IV) ion researchgate.net. The ion organizes water molecules into three distinct hydration shells. The first shell is particularly well-defined, containing eight water molecules in a stable coordination researchgate.net.

Key structural and bonding characteristics determined from these simulations are summarized below:

| Property | Value | Source |

| Coordination Number (1st Shell) | 8 | researchgate.net |

| Coordination Geometry | Square Antiprismatic | researchgate.net |

| Hf(IV)–O Bond Length | 2.26 Å | researchgate.net |

| Hf(IV)–O Bond Force Constant | 212 N/m | researchgate.net |

The analysis of the O–Hf–O angular distribution function confirms that the eight water molecules in the primary hydration shell adopt a square antiprismatic geometry researchgate.net. The calculated Hf(IV)–O bond length is 2.26 Å. Furthermore, the bond force constant was determined to be 212 N/m, which classifies the Hf(IV)–water bond as exceptionally strong, one of the strongest ion-water bonds reported researchgate.net. This strong interaction leads to a very stable and inert hydration complex researchgate.net.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of hafnium-containing systems, from bulk oxides to molecular precursors.

DFT calculations have been extensively used to study the electronic and optical properties of hafnium(IV) oxide (HfO₂), a critical material in the semiconductor industry mdpi.comarxiv.org. HfO₂ can exist in several crystalline phases, including monoclinic, tetragonal, and cubic, each with distinct electronic characteristics arxiv.orgmdpi.com.

First-principles calculations based on DFT show that the band gap of HfO₂ varies with its crystal structure arxiv.org. For instance, the monoclinic phase, which is stable at ambient conditions, is calculated to have an indirect band gap of approximately 3.98 eV to 4.08 eV arxiv.org. It is a known tendency for standard DFT approaches to underestimate the band gap of materials compared to experimental values, which for HfO₂ are typically in the range of 5.3 to 5.9 eV mdpi.comresearchgate.netacs.orgmdpi.com. Despite this, DFT accurately predicts trends and provides crucial insights into the density of states and the nature of the electronic bands mdpi.com.

Calculated Band Gaps of HfO₂ Polymorphs

| Crystal Phase | Calculated Band Gap (eV) | Type | Source |

| Monoclinic (P2₁/c) | 3.98 | Indirect | arxiv.org |

| Tetragonal (P4₂/nmc) | 4.56 | Indirect | arxiv.org |

| Cubic (Fm-3m) | 3.65 | Direct | arxiv.org |

These theoretical studies are vital for understanding the dielectric properties of HfO₂ and for engineering its band structure through doping for various electronic applications arxiv.org.

DFT calculations are instrumental in elucidating the surface chemistry involved in the Atomic Layer Deposition (ALD) of HfO₂ thin films mdpi.comresearchgate.net. ALD relies on self-limiting reactions between a precursor molecule and a functionalized surface. DFT has been used to model the initial chemisorption and subsequent reactions of various homoleptic hafnium precursors on hydroxylated silicon (Si(100)) surfaces mdpi.comresearchgate.netresearchgate.net.

Studies comparing different classes of precursors—hafnium amides, alkoxides, and halides—have revealed important trends in their reactivity mdpi.comresearchgate.net:

Hafnium amides exhibit the lowest energy barriers for surface reactions, with activation energies ranging from 7.1 to 28.4 kJ/mol. This higher reactivity allows for lower deposition temperatures in ALD processes mdpi.com.

Hafnium alkoxides show moderate reactivity. Their reaction pathways are significantly influenced by the steric bulk of the alkoxide ligands mdpi.comresearchgate.net.

Hafnium halides have their reactivity primarily governed by their thermal stability mdpi.comresearchgate.net.

These theoretical findings align with experimental observations and provide a foundational understanding for designing new, more efficient precursors for thin film deposition mdpi.comresearchgate.net.

While HfO₂ has a large band gap that generally limits its optical applications, the luminescence of molecular hafnium(IV) oxo clusters (HfOCs) can be tuned by organic ligands acs.org. DFT calculations have been employed to understand the origin of fluorescence in novel pentanuclear {Hf₅} and hexanuclear {Hf₆} oxo clusters nih.govacs.org.

For a {Hf₅} cluster synthesized with an imide–dioxime ligand, which is not fluorescent on its own, the resulting cluster emits light in the violet region at 455 nm nih.gov. Similarly, a {Hf₆} cluster shifts the emission of its ligand to a lower energy nih.govacs.org. DFT calculations revealed that this fluorescence behavior originates from ligand-centered molecular orbital transitions nih.govacs.org. The coordination of the Hf(IV) ions has a significant modulating effect on the photophysical properties of the ligands, effectively reducing the HOMO-LUMO gap and enabling light emission acs.orgnih.gov. This theoretical insight is crucial for the rational design of new luminescent materials based on hafnium clusters for applications in sensing and optoelectronics nih.govacs.org.

Thermodynamic Modeling and Environmental Speciation

The environmental behavior of hafnium, including the mobility and fate of Hafnium(IV) hydroxide (B78521), is significantly influenced by its solubility and interaction with surrounding geological media. Thermodynamic modeling and integrated chemistry and transport models are powerful computational tools used to predict the speciation and transport of hafnium in various environmental systems.

Computational Prediction of Hafnium(IV) Hydroxide Solubility

The solubility of Hafnium(IV) hydroxide, Hf(OH)₄, is a critical parameter in determining the concentration of dissolved hafnium in aqueous environments. Computational predictions of its solubility are based on thermodynamic data, specifically the solubility product (Ksp) and the stability constants (β) of its various hydrolysis products. These constants quantify the equilibrium between the solid phase and the dissolved hafnium species.

The dissolution of solid Hafnium(IV) hydroxide can be represented by the following equilibrium reaction:

Hf(OH)₄(s) ⇌ Hf⁴⁺ + 4OH⁻

The solubility product constant (log Ksp) for this reaction has been determined to be -51.8 ± 0.5. This low value indicates that Hafnium(IV) hydroxide is sparingly soluble in water.

In aqueous solutions, the Hf⁴⁺ ion undergoes hydrolysis, forming a series of mononuclear hydroxide complexes. The formation of these complexes is described by the following reactions and their corresponding stability constants (log β):

Hf⁴⁺ + H₂O ⇌ Hf(OH)³⁺ + H⁺

Hf⁴⁺ + 2H₂O ⇌ Hf(OH)₂²⁺ + 2H⁺

Hf⁴⁺ + 3H₂O ⇌ Hf(OH)₃⁺ + 3H⁺

Hf⁴⁺ + 4H₂O ⇌ Hf(OH)₄(aq) + 4H⁺

Experimentally determined stability constants for these hydrolysis products are crucial for accurately modeling the aqueous speciation of hafnium. These values, determined through methods such as potentiometric titration, are used in geochemical modeling software to predict the dominant hafnium species under various pH conditions. reaktoro.org

Below is a table summarizing the computationally relevant thermodynamic data for Hafnium(IV) hydroxide solubility and speciation.

| Parameter | Reaction | Value (log) |

| Solubility Product (Ksp) | Hf(OH)₄(s) ⇌ Hf⁴⁺ + 4OH⁻ | -51.8 ± 0.5 |

| Stability Constant (β₁₁) | Hf⁴⁺ + H₂O ⇌ Hf(OH)³⁺ + H⁺ | 13.84 ± 0.54 |

| Stability Constant (β₁₂) | Hf⁴⁺ + 2H₂O ⇌ Hf(OH)₂²⁺ + 2H⁺ | 25.71 ± 0.39 |

| Stability Constant (β₁₃) | Hf⁴⁺ + 3H₂O ⇌ Hf(OH)₃⁺ + 3H⁺ | 36.24 ± 0.88 |

| Stability Constant (β₁₄) | Hf⁴⁺ + 4H₂O ⇌ Hf(OH)₄(aq) + 4H⁺ | 45.52 ± 0.80 |

These thermodynamic data are fundamental inputs for geochemical modeling codes such as PHREEQC and The Geochemist's Workbench® (GWB). These programs utilize databases containing thermodynamic information for a wide range of chemical species and reactions to calculate the equilibrium distribution of species in a given aqueous system. For instance, the phreeqc.dat and wateq4f.dat databases are commonly used with PHREEQC. By inputting the relevant thermodynamic constants for hafnium hydrolysis, these models can predict the solubility of Hafnium(IV) hydroxide and the concentration of different hafnium species as a function of pH, temperature, and the presence of other complexing ligands in the environment.

Integrated Chemistry and Transport Models for Environmental Behavior

To understand the fate of Hafnium(IV) hydroxide in dynamic environmental systems, such as groundwater aquifers or geological repositories for nuclear waste, integrated chemistry and transport models are employed. These models couple the principles of chemical thermodynamics with physical transport processes to simulate the movement and transformation of chemical species over time and space.

The governing equation for reactive transport in porous media combines terms for advection, dispersion, and chemical reactions:

∂C/∂t = D∇²C - v∇C + R

Where:

C is the concentration of the dissolved species.

t is time.

D is the dispersion coefficient, which accounts for the spreading of the solute due to variations in flow velocity within the porous medium.

∇ is the gradient operator.

v is the groundwater flow velocity.

R represents the net rate of all chemical reactions affecting the species concentration, including dissolution/precipitation and aqueous complexation.

Software packages like HYDRUS and TOUGHREACT are designed to solve these complex, coupled equations. These models require a comprehensive set of input parameters to accurately simulate the environmental behavior of hafnium. In addition to the thermodynamic data discussed previously, key parameters include:

Diffusion coefficients: These quantify the rate of movement of dissolved hafnium species due to random molecular motion.

Sorption coefficients (e.g., Kd): These describe the partitioning of hafnium between the aqueous phase and the solid matrix of the geological medium, such as bentonite (B74815) clay or other backfill materials. Adsorption onto mineral surfaces can significantly retard the migration of hafnium.

Porosity and permeability of the medium: These physical properties of the soil or rock govern the rate of groundwater flow and, consequently, the advective transport of hafnium.

For example, in the context of a deep geological repository for high-level radioactive waste, understanding the transport of hafnium is crucial as it is considered a neutron poison to prevent criticality. Integrated models are used to predict the long-term migration of hafnium from the repository. These simulations would incorporate the dissolution of Hafnium(IV) hydroxide, its subsequent hydrolysis and complexation in the groundwater, and its interaction with the surrounding engineered and natural barriers. The models can help assess the effectiveness of these barriers in containing hafnium over geological timescales. While the general framework for such models is well-established, the accurate prediction of hafnium's environmental behavior is contingent on the availability of high-quality, specific thermodynamic and transport data for the relevant geological setting.

Advanced Applications and Functional Materials Based on Hafnium Iv Systems

Catalysis and Photocatalysis

The catalytic and photocatalytic applications of hafnium(IV) are extensive, ranging from its role as a Lewis acid in organic synthesis to its incorporation in materials for heterogeneous catalysis and photocatalysis.

Hafnium(IV) Species as Lewis Acid Catalysts in Organic Reactions

Hafnium(IV) compounds are recognized for their potent Lewis acidity, which is harnessed to catalyze a variety of organic reactions. Among these, hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) stands out as a particularly effective and versatile catalyst. bohrium.comelsevierpure.com Its high catalytic activity is attributed to the presence of four strongly electron-withdrawing triflate groups combined with the oxophilic and hard character typical of a group IV metal. elsevierpure.comresearchgate.net

Hf(OTf)₄ has demonstrated exceptional performance in Friedel-Crafts acylation reactions and Mannich-type reactions involving imines, hydrazones, and N,O-acetals. bohrium.comelsevierpure.comresearchgate.net It also effectively catalyzes other significant transformations, including:

Fries rearrangement bohrium.com

Direct acylation of phenols and naphthols bohrium.com

Nitration of aromatic compounds bohrium.com

Friedel-Crafts alkylations bohrium.com

Esterifications and lactonizations bohrium.com

Thioacetalization of aldehydes and ketones bohrium.com

Prins reaction bohrium.com

Asymmetric thia-Michael reactions bohrium.com

Cycloaddition reactions bohrium.com

The utility of hafnium-based Lewis acids extends to carbohydrate synthesis, where they have been employed for the activation of glycosyl fluorides and in catalytic glycosylation. bohrium.com Furthermore, hafnium(IV) catalysis has enabled the direct synthesis of macrodiolides from equimolar mixtures of diols and dicarboxylic acids, a process that yields water as the only byproduct. nih.gov

The table below summarizes the performance of Hf(OTf)₄ in selected organic reactions.

| Reaction Type | Substrates | Catalyst | Yield | Reference |

| Friedel-Crafts Acylation | Benzoyl chloride and aromatic hydrocarbons | Hf(OTf)₄ | High | alfachemic.com |

| Mannich-Type Reaction | Imines, hydrazones, N,O-acetals | Hf(OTf)₄ | High | elsevierpure.comresearchgate.net |

| Macrolactonization | Seco acids | Hf(OTf)₄ | 55-90% | researchgate.net |

| Direct Macrodiolide Synthesis | Diols and dicarboxylic acids | Hf(OTf)₄ | 58-96% | nih.gov |

Application in Polymerization Processes

Hafnium(IV) complexes have emerged as competent catalysts for olefin polymerization, offering unique catalytic effects and high stereoselectivity. alfachemic.com These catalysts are utilized in the industrial production of olefin copolymers. alfachemic.com For instance, the hafnium complex rac-C₂H₄(Ind)₂Hf(NMe₂)₂ is used to catalyze the random copolymerization of ethylene (B1197577) with 1-octene (B94956). alfachemic.com

A notable example is the cationic hafnium dimethyl complex [(NoctNdipp)Hf(Me)₂][B(C₆F₅)₄], which is a competent catalyst for alkene polymerization and exhibits unusual kinetics. digitellinc.com The polymerization of 1-octene with this catalyst shows a zeroth-order dependence on monomer concentration during the reaction but a first-order dependence of the steady-state rates on the initial monomer concentration. digitellinc.com (Pyridylamido)hafnium(IV) catalysts have also been studied for 1-octene polymerization, with computational simulations indicating that the choice of counteranion can influence the reaction rate and the living character of the catalytic system. nih.gov

Surface-bound organo-hafnium catalysts, such as pyridylamido-Hf complexes chemisorbed on sulfated alumina (B75360) or zirconia, represent a strategy to bridge homogeneous and heterogeneous catalysis in olefin polymerization. osti.govosti.gov These systems allow for the control of polymer properties through manipulation of the ligand and support. osti.gov

Heterogeneous Catalysis and Photocatalytic Activity of Hafnium(IV)-Based Materials

Hafnium(IV)-based materials, particularly hafnium oxide (HfO₂), are employed in heterogeneous catalysis and are investigated for their photocatalytic properties. nih.govacs.org HfO₂ nanoparticles can be synthesized via methods such as the addition of NaOH to a solution of HfCl₄ to form a hafnium hydroxide (B78521) precipitate, which is then calcined. mdpi.com

The photocatalytic activity of hafnium(IV) materials is an area of active research. For example, nanocomposites of HfO₂ nanoparticles decorated on graphene nanosheets have shown enhanced photocatalytic degradation of organic pollutants like methylene (B1212753) blue and tetracycline (B611298) under UV light irradiation. mdpi.comresearchgate.net The improved performance is attributed to the effective separation of photogenerated electrons, which inhibits their recombination. researchgate.net

Furthermore, certain hafnium oxo clusters (HfOCs) exhibit low band gaps, making them promising candidates for semiconducting photocatalytic applications. nih.govacs.org For instance, specific HfOCs have been found to have band gaps of 2.36 eV and 2.51 eV. nih.govacs.org

The table below presents data on the photocatalytic degradation of methylene blue using a HfO₂-graphene nanocomposite.

| Catalyst | Pollutant | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| HfO₂-graphene (50 wt%) | Methylene Blue | 180 | 81 ± 2 | researchgate.net |

Metal-Organic Frameworks (MOFs) Derived from Hafnium(IV) Clusters

Hafnium(IV) clusters serve as robust building blocks for the construction of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in various fields. nih.govacs.org The stability and tunable nature of hafnium-based MOFs make them particularly attractive. cam.ac.ukresearchgate.net

Design and Synthesis of Hafnium-Based MOFs with Unique Topologies

The design and synthesis of hafnium-based MOFs often parallel those of their zirconium-based counterparts, with the UiO-66 family being a prominent example. cam.ac.ukresearchgate.net4aircraft-project.eu These MOFs are typically constructed from hexanuclear hafnium oxoclusters linked by organic ligands. nih.gov The synthesis of Hf-MOFs can be achieved through methods such as heating an aqueous solution of hafnium tetrachloride (HfCl₄) and the organic linker. nih.gov Efforts are underway to develop more sustainable, room-temperature synthesis protocols. 4aircraft-project.eu

The topology of Hf-MOFs can be tuned by controlling the synthetic conditions. For example, a mixed-solvent approach has been used to control the topology of a mesoporous Hf-MOF, resulting in a csq topology with large hexagonal channels. mdpi.com The nuclearity and topology of the metal cluster are key factors in determining the final MOF phase. cam.ac.ukresearchgate.net The combination of flexible linkers and building block disorder can lead to the formation of novel MOF topologies that would otherwise be geometrically frustrated. nih.gov

Applications in Gas Separation, Sorption, and Luminescence Sensing

The porous nature and high stability of hafnium-based MOFs make them suitable for applications in gas separation and sorption. nih.govacs.org A notable example is a stable, ultra-microporous hafnium-based MOF, [Hf₆O₄(OH)₄(DCPB)₆], constructed from 12-connected Hf₆ clusters. bohrium.comresearchgate.net This MOF exhibits excellent performance for CO₂ adsorption and separation from methane, which is crucial for industrial applications. bohrium.comresearchgate.net The UiO-66(Hf)-type MOFs have also been investigated for CO₂ separation. acs.org

The table below shows the CO₂ adsorption capacity and selectivity of the Hf-MOF, [Hf₆O₄(OH)₄(DCPB)₆].

| Gas Mixture | Temperature (K) | Pressure (bar) | CO₂ Adsorption (cm³ g⁻¹) | Selectivity (CO₂/CH₄) | Reference |

| CO₂ | 273 | 1 | 65.5 | - | bohrium.com |

| CO₂/CH₄ (0.5/0.5) | 298 | 1 | - | 6.9 | bohrium.com |

| CO₂/CH₄ (0.05/0.95) | 298 | 1 | - | 6.0 | bohrium.com |

Furthermore, hafnium-based MOFs can be designed for luminescence sensing applications. nih.govacs.orgnih.gov By incorporating luminescent organic ligands, these MOFs can act as sensors for various substances. nih.govrsc.orgrsc.org For instance, a porous hafnium-based MOF utilizing a dicarboxy-9,10-diphenylanthracene ligand has been developed for the detection of radioactive gases. unimib.it The high atomic number of hafnium contributes to a good light intensity output under ionizing radiation, and the porosity of the MOF allows for the concentration of the gas, enhancing detection sensitivity. unimib.it The ligation of certain organic molecules to Hf(IV) can also induce fluorescence, making these clusters promising candidates for sensing applications. nih.gov

Defect Engineering in Hafnium-Based MOFs for Tunable Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal nodes or clusters connected by organic ligands. Hafnium-based MOFs, particularly the UiO (University of Oslo) family, are noted for their exceptional stability. A significant strategy for modifying and enhancing the properties of these materials is "defect engineering," which involves the deliberate introduction of imperfections into the crystal structure. hilarispublisher.comacs.org

The controlled creation of defects, such as "missing linker" or "missing cluster" vacancies, can profoundly alter the material's properties. researchgate.net Missing linker defects, where an organic ligand is absent, and missing cluster defects, where an entire hafnium metal cluster is missing, can be introduced by modifying synthesis conditions, such as through the use of chemical modulators like monocarboxylic acids (e.g., acetic acid, benzoic acid). mdpi.comvot.pl The concentration and type of modulator can regulate the number of defects, with some studies achieving defect concentrations as high as 45%.

These structural modifications are not merely imperfections; they are functional alterations that can tune the MOF's characteristics for specific applications. For instance, defects can:

Enhance Catalytic Activity: The creation of open coordination sites on the hafnium clusters at defect locations can generate Lewis acid sites, significantly boosting the MOF's performance in heterogeneous catalysis.

Modify Mechanical and Physical Properties: The introduction of defects impacts the mechanical stability and thermal conductivity of the MOF. While random defects typically decrease thermal conductivity, spatially correlated or ordered defects can lead to anisotropic thermal transport, in some cases even increasing conductivity in a specific direction by removing phonon scattering sources. researchgate.netresearchgate.net

Increase Porosity: Defect creation can introduce hierarchical porosity, combining micropores and mesopores within the structure, which is advantageous for the storage and separation of large molecules.

Research has shown that defects in hafnium-based MOFs are not always randomly distributed. They can form correlated nanodomains, creating ordered defect superstructures. This level of control opens pathways to designing MOFs with highly specific and complex functionalities, moving beyond simple pore size tuning to the rational design of advanced functional materials. mdpi.comresearchgate.net

Materials Science and Engineering

Hafnium(IV) compounds, primarily in the form of hafnium oxide (HfO₂), which can be derived from hafnium(IV) hydroxide, are indispensable in modern materials science, particularly in electronics and optics.

Development of High-k Dielectric Films for Advanced Electronics

For decades, silicon dioxide (SiO₂) was the primary gate dielectric material in metal-oxide-semiconductor field-effect transistors (MOSFETs). However, as transistor dimensions shrank, the required thickness of the SiO₂ layer approached a physical limit where quantum tunneling effects led to excessive leakage currents and power consumption. scienceopen.commdpi.com This challenge necessitated the introduction of materials with a higher dielectric constant (k), known as high-k dielectrics.

Hafnium oxide (HfO₂) has emerged as the leading replacement for SiO₂ due to its exceptional properties:

High Dielectric Constant: HfO₂ exhibits a dielectric constant (k) of approximately 20-25, significantly higher than that of SiO₂ (k ≈ 3.9). cnr.itwikipedia.orgmdpi.com This allows for the use of a physically thicker film that provides the same capacitance as a much thinner SiO₂ layer, thereby drastically reducing leakage current while maintaining device performance.

Wide Band Gap: With a band gap of around 5.3–5.7 eV, HfO₂ is an excellent electrical insulator. mdpi.com

Thermal Stability: It is thermodynamically stable in contact with silicon, a critical requirement for integration into standard CMOS manufacturing processes. google.com

Atomic Layer Deposition (ALD) is the preferred method for depositing the ultra-thin, uniform, and conformal HfO₂ films required for advanced electronic devices. hilarispublisher.com This technique uses sequential, self-limiting surface reactions of precursors, such as tetrakis(ethylmethylamino)hafnium (TEMAH), with an oxidant like water or oxygen plasma, allowing for angstrom-level control over film thickness. wikipedia.orgacs.org The incorporation of HfO₂ as the gate dielectric was a pivotal advancement, enabling the continued scaling of transistors in line with Moore's Law and the development of more powerful and energy-efficient processors. google.com

| Material | Chemical Formula | Dielectric Constant (k) | Band Gap (eV) |

|---|---|---|---|

| Silicon Dioxide | SiO₂ | ~3.9 | ~9.0 |

| Hafnium Oxide | HfO₂ | ~25 | ~5.7 |

| Titanium-Hafnium Oxide (Ti₀.₅Hf₀.₅O₂) | Ti₀.₅Hf₀.₅O₂ | ~35 | - |

| Hafnium Zirconium Oxide (SL-Hf₀.₃Zr₀.₇O₂) | Hf₀.₃Zr₀.₇O₂ | ~59 | - |

Utilization in Optical Coatings and Optoelectronic Devices

The optical properties of hafnium oxide make it a valuable material for a range of optical and optoelectronic applications. Thin films of HfO₂ are used extensively in optical coatings due to their high refractive index, wide transparency range (from near-UV to mid-IR), and excellent durability. researchgate.net

Key applications include:

Anti-Reflective (AR) Coatings: HfO₂ is a common high-index material used in multilayer AR coatings. By alternating layers of high-index (HfO₂) and low-index (e.g., SiO₂) materials, reflections from optical surfaces like lenses and sensors can be minimized, enhancing light transmission. researchgate.net Amorphous HfO₂ films are particularly good candidates for AR coatings due to their high transparency.

High-Reflectivity Mirrors: The same principle of alternating high- and low-index layers is used to create dielectric mirrors with very high reflectivity over a specific wavelength range, which are crucial components in laser systems.

Waveguides: The high refractive index of HfO₂ allows it to function as a core material in optical waveguides, confining and guiding light. It is being investigated for use in highly-sensitive waveguide-coupled surface plasmon resonance sensors.

Optoelectronic Devices: Its high dielectric constant and optical transparency are beneficial in devices that combine electronics and optics. For example, HfO₂ has been explored as a dielectric layer in graphene-based electro-absorption modulators.

The properties of HfO₂ optical films, such as their refractive index and density, can be precisely controlled by the deposition technique, such as electron beam evaporation or magnetron sputtering, and process parameters. researchgate.net

| Property | Value for Hafnium Oxide (HfO₂) | Significance |

|---|---|---|

| Refractive Index (at 550 nm) | ~1.95 - 2.1 | High index material for AR coatings and mirrors. acs.org |

| Transparency Range | ~240 nm to 10 µm | Useful across UV, visible, and infrared spectra. |

| Laser Damage Threshold | High | Suitable for high-power laser applications. researchgate.net |

Incorporation into Polymeric Matrices for Enhanced Mechanical Performance

The reinforcement of polymer matrices with inorganic nanoscale fillers is a well-established strategy to create composite materials with improved physical properties. hilarispublisher.com Fillers such as metal oxides, carbon nanotubes, and nanoclays can enhance the strength, stiffness, and toughness of polymers, making them suitable for more demanding applications. hilarispublisher.com The high surface area-to-volume ratio of nanoparticles facilitates efficient load transfer from the polymer matrix to the filler, leading to enhanced mechanical performance.

While hafnium oxide (HfO₂) nanoparticles can be synthesized through various methods, including sol-gel routes involving polymer precursors, their specific application for the primary purpose of enhancing the mechanical properties of bulk polymers is not as widely documented as that of other common oxide fillers like silica (B1680970) (SiO₂) or alumina (Al₂O₃). researchgate.net The research focus on hafnium-based materials has predominantly been on their exceptional electronic, optical, and nuclear properties.

However, the inherent properties of HfO₂, such as its hardness (with reported values up to 14.4 GPa for annealed films) and high elastic modulus (up to 197 GPa), suggest its potential as a reinforcing agent. researchgate.netmdpi.com The successful incorporation and dispersion of HfO₂ nanoparticles into a polymer matrix would be critical to realizing any mechanical benefits. Challenges in this area include achieving uniform dispersion without agglomeration and ensuring strong interfacial adhesion between the oxide nanoparticles and the polymer chains. While the potential exists, further targeted research is needed to fully characterize the impact of HfO₂ fillers on the tensile strength, modulus, and toughness of various polymer systems.

Environmental and Nuclear Technologies

Hafnium's unique nuclear properties make it a critical element in the nuclear industry, particularly for ensuring safety and long-term stability in waste management.

Role of Hafnium(IV) Hydroxide in Criticality Control for Nuclear Waste Disposition

The disposition of nuclear materials, especially weapons-grade plutonium, requires robust strategies to prevent a nuclear criticality incident (a self-sustaining nuclear chain reaction) over geological timescales. This is achieved by incorporating materials known as neutron poisons—substances with a large neutron absorption cross-section—into the waste form or storage container.

Hafnium is an excellent neutron poison for several reasons:

High Neutron Capture Cross-Section: Hafnium has a neutron capture cross-section approximately 600 times that of zirconium, making it highly effective at absorbing thermal neutrons without itself undergoing fission.

Multiple Absorbing Isotopes: Several of hafnium's stable isotopes can absorb multiple neutrons, enhancing its long-term effectiveness as a poison.

Corrosion Resistance: Hafnium and its compounds exhibit exceptional corrosion resistance, which is vital for ensuring stability within a long-term geological repository like the proposed Yucca Mountain facility. mdpi.com

In the context of nuclear waste, Hafnium(IV) Hydroxide (Hf(OH)₄) is a key compound. Its solubility and complexation behavior under repository conditions are crucial for predicting the long-term mobility of hafnium. Studies have been conducted to determine the stability constants of hafnium hydrolysis products and the solubility of Hf(OH)₄ to model its behavior. This data is essential for performance assessments to ensure that the hafnium neutron poison remains co-located with the fissile material (e.g., plutonium) as the waste package degrades over thousands of years, thereby maintaining criticality control and ensuring the safety of the repository. Hafnium's role is thus integral to the safe and permanent disposal of high-level nuclear waste. mdpi.com

Understanding Hafnium Speciation and Transport in Geochemical Environments

The geochemical behavior of hafnium, including its speciation and transport, is fundamentally linked to its aqueous chemistry and interactions with geological materials. Due to the lanthanide contraction, the ionic radius of hafnium(IV) (0.78 Å) is nearly identical to that of zirconium(IV) (0.79 Å), resulting in very similar chemical and physical properties for their respective compounds wikipedia.org. This similarity means they often occur together in nature and their separation is challenging wikipedia.org. In most geochemical environments, hafnium exists in the +4 oxidation state wikipedia.org. Its mobility and fate are largely controlled by hydrolysis, complexation with inorganic and organic ligands, and sorption onto mineral surfaces.

Aqueous Speciation of Hafnium(IV)

In aqueous solutions, the Hf⁴⁺ cation undergoes extensive hydrolysis, meaning it reacts with water to form a series of mononuclear and polynuclear hydroxide complexes. The neutral species, Hafnium(4+);tetrahydroxide (Hf(OH)₄), represents a key component in this hydrolysis sequence. The formation of these hydroxide complexes is highly dependent on pH.

The stepwise formation of mononuclear hafnium hydroxide complexes can be described by the following equilibrium reactions:

Hf⁴⁺ + nH₂O ⇌ Hf(OH)n⁽⁴⁻ⁿ⁾⁺ + nH⁺

Detailed studies using potentiometric titrations have determined the stability constants (β) for these complexes. These constants quantify the stability of the complexes in solution.

| Reaction | Species Formed | Log β (at infinite dilution) |

|---|---|---|

| Hf⁴⁺ + H₂O ⇌ Hf(OH)³⁺ + H⁺ | Hafnium(III) hydroxide | 13.84 ± 0.54 |

| Hf⁴⁺ + 2H₂O ⇌ Hf(OH)₂²⁺ + 2H⁺ | Hafnium(II) dihydroxide | 25.71 ± 0.39 |

| Hf⁴⁺ + 3H₂O ⇌ Hf(OH)₃⁺ + 3H⁺ | Hafnium(I) trihydroxide | 36.24 ± 0.88 |

| Hf⁴⁺ + 4H₂O ⇌ Hf(OH)₄⁰ + 4H⁺ | Hafnium(IV) tetrahydroxide | 45.52 ± 0.80 |

Table 1: Stability constants for mononuclear hafnium(IV) hydroxide complexes. Data sourced from Cerefice, et al. researchgate.net.

The solubility of hafnium in aqueous environments is very low and is primarily controlled by the solubility of its hydroxide solid phase, Hf(OH)₄(s). The solubility product (Ksp) for this solid has been determined, providing a measure of its tendency to dissolve.

Solubility Product of Hafnium(IV) Hydroxide:

Reaction: Hf(OH)₄(s) ⇌ Hf⁴⁺ + 4OH⁻

Log Ksp: -51.8 ± 0.5 (in 0.1 M NaClO₄) researchgate.net

This extremely low solubility product indicates that hafnium hydroxide will readily precipitate from solution under most pH conditions, significantly limiting the mobility of dissolved hafnium.

Transport of Hafnium in Geochemical Environments

The transport of hafnium in soils, sediments, and groundwater is generally limited due to its low solubility and strong tendency to sorb onto particulate matter. The primary mechanisms governing its mobility include sorption to mineral surfaces and complexation with dissolved ligands.

Sorption onto Mineral Surfaces: Hafnium species, particularly the positively charged hydroxide complexes prevalent at lower pH, can adsorb onto negatively charged surfaces of minerals such as clays (B1170129) (e.g., kaolinite) and iron oxides (e.g., goethite). This process involves the formation of surface complexes that immobilize hafnium on the solid phase. While specific quantitative data for hafnium sorption on these minerals is limited, the behavior of analogous tetravalent cations suggests that this is a significant retention mechanism.

Complexation with Inorganic and Organic Ligands: The presence of other dissolved ions can influence hafnium speciation and transport.

Inorganic Ligands: Anions such as carbonate (CO₃²⁻), phosphate (B84403) (PO₄³⁻), and fluoride (B91410) (F⁻) are common in natural waters and can form complexes with Hf(IV). While an upper bound for the stability constant of the first hafnium carbonate complex has been estimated, comprehensive thermodynamic data for these complexes are scarce researchgate.net. The formation of such complexes, particularly negatively charged ones, could potentially increase hafnium's mobility by reducing its sorption to negatively charged mineral surfaces.

Organic Ligands: Dissolved organic matter, such as humic and fulvic acids, are known to form strong complexes with many metal ions, significantly affecting their transport and bioavailability nih.govijpab.comresearchgate.netijpab.com. These large organic molecules possess numerous functional groups that can bind to Hf(IV) ijpab.com. The formation of hafnium-organic complexes can enhance its solubility and transport in aquatic systems. Although stability constants for many metal-humic complexes have been determined, specific values for hafnium are not widely available in the literature nih.govijpab.comresearchgate.netajol.inforesearchgate.net. The stability of these complexes generally follows the order of the metal's ionic potential, suggesting that Hf(IV) would form very stable complexes with humic and fulvic acids.

Conclusion and Future Research Perspectives

Synthesis and Structural Control Advancements

The synthesis of hafnium-based nanomaterials, often derived from hafnium(IV) hydroxide (B78521), is a critical area of ongoing research. The ability to precisely control the size, shape, and crystal structure of these materials is paramount to unlocking their full potential in various applications.

Recent advancements have focused on refining synthesis methodologies to achieve greater control over the final product. Hydrothermal and sol-gel methods are two of the most prominent techniques for producing hafnium oxide nanoparticles from hafnium(IV) hydroxide precursors. sciensage.infofrontiersin.org In the hydrothermal method, hafnium hydroxide is subjected to high temperatures and pressures in a sealed vessel, leading to the formation of crystalline hafnium oxide nanoparticles. sciensage.info Researchers have demonstrated that by carefully controlling reaction parameters such as temperature, pH, and the use of capping agents, it is possible to tune the size and morphology of the resulting nanoparticles. frontiersin.orgbiomaterials.org For instance, the use of different capping agents like oleic acid or citric acid can lead to the formation of nanoparticles with distinct sizes and shapes. biomaterials.org

The sol-gel process offers another versatile route for synthesizing hafnium-based materials. This technique involves the transition of a solution system (sol) into a gel-like solid phase. By controlling the hydrolysis and condensation reactions of hafnium precursors, often in the presence of chelating agents, researchers can produce highly uniform nanoparticles. kaust.edu.sa The choice of chelating and polymerizable agents, such as citric acid and ethylene (B1197577) glycol, plays a crucial role in determining the final properties of the material. kaust.edu.sa

Future research in this area will likely focus on developing more sophisticated synthesis techniques that offer even greater control over the material's structure at the atomic level. This includes exploring novel precursors, optimizing reaction conditions, and utilizing advanced characterization techniques to gain a deeper understanding of the nucleation and growth mechanisms.

Interdisciplinary Research Opportunities in Hafnium(IV) Chemistry

The unique properties of hafnium-based materials, including their high dielectric constant, thermal stability, and biocompatibility, have opened up a wide range of interdisciplinary research opportunities.

In the field of electronics , hafnium oxide, derived from hafnium(IV) hydroxide, has emerged as a leading candidate to replace silicon dioxide as the gate dielectric material in next-generation transistors. researchgate.net Its higher dielectric constant allows for the fabrication of smaller and more efficient electronic components. researchgate.net Recent research has also unveiled the ferroelectric properties of hafnium oxide, which could pave the way for new types of non-volatile memory devices with faster speeds and lower power consumption. ornl.govscitechdaily.com

In catalysis , hafnium-based metal-organic frameworks (MOFs) have shown great promise. acs.org These materials, which consist of hafnium ions or clusters connected by organic linkers, possess high surface areas and tunable pore structures, making them excellent candidates for various catalytic applications. The ability to incorporate active catalytic sites into the MOF structure at the node, linker, or within the pores offers a high degree of control over the catalytic process. acs.org

The biomedical field also presents exciting opportunities for hafnium-based materials. Hafnium oxide nanoparticles are being investigated for use as X-ray contrast agents and radiosensitizers in cancer therapy. frontiersin.orgbiomaterials.org Their high atomic number allows for excellent X-ray attenuation, leading to enhanced imaging contrast. Furthermore, when exposed to radiation, these nanoparticles can generate secondary electrons that enhance the therapeutic effect on cancerous tissues. frontiersin.org

| Field | Application | Key Hafnium-Based Material |

|---|---|---|

| Electronics | High-k gate dielectrics, Non-volatile memory | Hafnium Oxide (HfO₂) |

| Catalysis | Heterogeneous catalysis, Catalyst supports | Hafnium-based Metal-Organic Frameworks (Hf-MOFs) |

| Biomedicine | X-ray contrast agents, Radiosensitizers | Hafnium Oxide Nanoparticles (HfO₂ NPs) |

Unexplored Avenues in Computational and Theoretical Modeling

Computational and theoretical modeling play a crucial role in accelerating the discovery and design of new materials. In the context of hafnium(IV) chemistry, there are several unexplored avenues that could provide valuable insights.

One area of focus is the development of more accurate and efficient computational models to predict the structural and electronic properties of hafnium compounds. Quantum mechanical and molecular mechanical (QM/MM) methods can be employed to study the behavior of hafnium ions in different chemical environments, such as in aqueous solutions. researchgate.net These simulations can provide detailed information about the coordination chemistry of the hafnium ion, including bond lengths and coordination numbers. researchgate.net

Furthermore, predictive modeling can be used to guide the synthesis of hafnium-based materials with desired properties. ornl.govscitechdaily.com By simulating the effects of different synthesis parameters, such as precursor chemistry and reaction conditions, researchers can identify optimal pathways for creating materials with specific crystal structures and morphologies. This approach can significantly reduce the experimental effort required to develop new materials.

The combination of computational approaches with machine learning algorithms presents another exciting frontier. Machine learning models can be trained on existing experimental and computational data to predict the properties of new hafnium-based materials and to screen for promising candidates for specific applications.

Prospects for Novel Functional Material Development

The continued exploration of hafnium(IV) chemistry holds immense promise for the development of novel functional materials with unprecedented properties and applications.

One promising direction is the creation of multi-functional materials that combine the unique properties of hafnium with other elements. For example, doping hafnium oxide with elements like yttrium or zirconium can induce and enhance its ferroelectric properties. scitechdaily.commdpi.com This opens the door to the development of advanced memory and logic devices.

The design and synthesis of complex hafnium-based clusters and frameworks also offer exciting possibilities. acs.orgnih.gov Researchers have successfully synthesized unique hafnium-oxo clusters with interesting optical and electronic properties. acs.orgnih.gov These clusters can serve as building blocks for the construction of more complex materials with tailored functionalities.

Furthermore, the development of hafnium-based thin films and coatings is a rapidly advancing area. Techniques like atomic layer deposition and magnetron sputtering are being used to create high-quality thin films for a variety of applications, from protective coatings to advanced electronic devices. researchgate.netmdpi.com

| Novel Material Type | Potential Application | Key Research Focus |

|---|---|---|

| Doped Hafnium Oxides | Advanced memory and logic devices | Controlling ferroelectric properties |

| Hafnium-Oxo Clusters | Optical and electronic devices | Synthesis of novel cluster architectures |

| Hafnium-Based Thin Films | Protective coatings, Electronics | Advanced deposition techniques |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hafnium(4+);tetrahydroxide [Hf(OH)₄], and how do experimental parameters influence its crystallinity?